Amycin A

Description

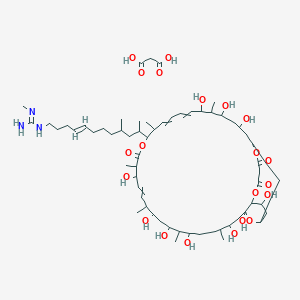

Structure

2D Structure

Properties

CAS No. |

116296-63-0 |

|---|---|

Molecular Formula |

C62H105N3O21 |

Molecular Weight |

1228.5 g/mol |

IUPAC Name |

1-[(E)-11-(3,5,9,11,13,17,27,29,31,40-decahydroxy-6,10,14,18,22,28-hexamethyl-19,35,37-trioxo-2,20,34,38-tetraoxatricyclo[31.8.1.03,39]dotetraconta-15,23,25-trien-21-yl)-9-methyldodec-4-enyl]-2-methylguanidine;propanedioic acid |

InChI |

InChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?; |

InChI Key |

BCCVNXUXNINSSO-UMZWVIILSA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |

Isomeric SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |

Canonical SMILES |

CC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O |

Synonyms |

amycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Amycin B

Amycin B, a structural analog, shares a core scaffold with Amycin A but differs in substituents, as revealed by NMR spectroscopy. Key distinctions include:

- 1H NMR (900 MHz, methanol-d4): Amycin B exhibits a transposed methylene peak (δ 3.45 ppm) compared to this compound (δ 3.62 ppm), suggesting differences in neighboring functional groups .

Table 1: Structural Comparison of this compound and Amycin B

| Parameter | This compound | Amycin B |

|---|---|---|

| Molecular Weight (Da) | 785.9 | 772.8 |

| Key Functional Groups | Ketone, hydroxyl | Ester, hydroxyl |

| 1H NMR (δ, ppm) | 3.62 (m, CH₂) | 3.45 (m, CH₂) |

| 13C NMR (δ, ppm) | 178.5 (C=O) | 173.2 (C-O) |

Functional Comparison with Similar Compounds

Cytotoxicity Against Cancer Cell Lines

This compound shows comparable cytotoxicity to Amphotericin B but with distinct potency profiles:

- IC50 Values: this compound exhibits lower IC50 (0.002–0.004 μg/mL) in lacrimal gland adenocarcinoma cells compared to Amphotericin B (0.03 μg/mL) in ocular studies, highlighting its enhanced potency .

Table 2: Cytotoxic Activity of this compound and Comparators

| Compound | Cell Line | IC50 (μg/mL) | Resistance Marker |

|---|---|---|---|

| This compound | SF-268 | 0.003 | RPL39-L ↑ |

| Amphotericin B | A549 | 0.03 | Ergosterol binding |

| Adriamycin | MCF-7 | 0.05 | P-glycoprotein ↑ |

Drug Delivery and Pharmacokinetics

This compound’s formulation challenges are akin to azithromycin and Amphotericin B, which utilize nanoparticle-impregnated mucoadhesive films for sustained release. However, this compound’s higher hydrophobicity (logP 2.8 vs. 1.5 for azithromycin) necessitates tailored delivery systems to maintain therapeutic concentrations .

Methodological Considerations in Comparative Studies

- Analytical Techniques : HPLC methods optimized for this compound’s related compounds (e.g., Amycin B) ensure precise quantification, critical for regulatory compliance .

- Spectral Data Utilization : Binned 13C NMR profiles and dereplication workflows aid in distinguishing this compound from analogs, reducing misidentification risks .

Preparation Methods

Fermentation Media Composition

The nutrient medium for this compound production typically includes:

-

Carbon sources : Glucose, lactose, or D-mannitol (3–5% w/v) to support microbial growth and secondary metabolite synthesis.

-

Nitrogen sources : Peptones, tryptones, or yeast extract (1–2% w/v) to provide amino acids and peptides.

-

Mineral supplements : Phosphates, sulfates, and chlorides of alkali/alkaline earth metals (e.g., 0.1% ) to maintain osmotic balance and enzymatic activity.

A representative fermentation medium is outlined below:

| Component | Concentration (w/v) | Function |

|---|---|---|

| Glucose | 4% | Primary carbon source |

| Yeast extract | 1.5% | Nitrogen and vitamins |

| 0.1% | pH buffering | |

| 0.05% | Cofactor for enzymes |

Fermentation Conditions

Optimal parameters for this compound production include:

-

Temperature : 26–28°C to balance microbial growth and metabolite yield.

-

Aeration : 0.5–1.0 vvm (volume per volume per minute) to ensure oxygen saturation.

-

Agitation : 200–250 rpm for homogeneous mixing and oxygen transfer.

Under these conditions, peak this compound titers (1.2–1.5 g/L) are achieved after 7–10 days of fermentation.

Strain Improvement via Mutagenesis

To enhance this compound productivity, wild-type Streptomyces strains undergo mutagenesis using:

-

Physical agents : Ultraviolet (UV) radiation (254 nm, 30–60 seconds exposure) to induce DNA damage and random mutations.

-

Chemical mutagens : Ethyl methanesulfonate (EMS, 0.1–0.3% v/v) or 2-hydroxy-4-methoxybenzophenone (MOB) to increase mutation frequency.

Mutant strains with improved yields (up to 2.0 g/L) are selected through successive subculturing and HPLC-based screening.

Downstream Processing: Extraction and Purification

Biomass Separation and Solvent Extraction

Post-fermentation broth is centrifuged (10,000 × g, 20 minutes) to remove biomass. This compound is extracted from the supernatant using:

Crystallization

The purified extract is crystallized from acetone-water (9:1 v/v) at 4°C, yielding this compound as a white crystalline solid (melting point: 158–160°C).

Comparative Analysis of Yield Optimization Strategies

The table below summarizes key parameters affecting this compound yield:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Glucose concentration | 4–5% | ↑ 30–40% |

| Fermentation pH | 6.8–7.2 | ↑ 25% |

| Aeration rate | 0.8–1.0 vvm | ↑ 20% |

| Mutagenesis type | UV + EMS | ↑ 50–60% |

Q & A

Q. How can researchers identify gaps in this compound-related literature using systematic reviews?

- Methodological Answer : Conduct PRISMA-guided reviews with search strings combining terms like "this compound" AND ("synthesis," "mechanism," "resistance"). Use tools like Rayyan for screening and VOSviewer for keyword co-occurrence mapping. Critically appraise study limitations (e.g., small sample sizes, lack of in vivo validation) to prioritize future work .

Data Reporting and Peer Review Preparedness

Q. What details are critical when documenting this compound's bioactivity data for publication?

- Methodological Answer : Report exact experimental conditions (pH, temperature, serum content), raw data (e.g., absorbance values), and statistical tests (e.g., ANOVA with post-hoc corrections). Provide chemical source, batch numbers, and purity. Deposit spectral data in public repositories (e.g., ChemSpider) and cite prior studies for replicated methods .

Q. How should researchers respond to peer review requests for additional this compound stability studies?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. If data are unavailable, justify with literature on structural analogs or propose future work. Differentiate between minor degradation (<5%) and critical instability affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.